molecular formula C14H10FNO B1445535 2-Fluoro-4-(3-methoxyphenyl)benzonitrile CAS No. 1381944-62-2

2-Fluoro-4-(3-methoxyphenyl)benzonitrile

Cat. No. B1445535
M. Wt: 227.23 g/mol
InChI Key: RSVFSVRNEYXKDZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methoxyphenyl)benzonitrile, or FMOB, is a fluorinated aromatic nitrile that has been used in various scientific applications, including organic synthesis, drug development, and materials science. FMOB is a relatively new compound, first reported in the literature in 2010. It has since become an important tool in the lab, due to its unique properties.

Scientific Research Applications

Fluorescent Probes for Sensing pH and Metal Cations

Research has shown the potential of certain fluorophenol derivatives for application as fluorescent probes. These compounds demonstrate sensitivity to pH changes and the ability to detect specific metal cations, attributes that can be linked to the high acidity of the fluorophenol moiety. This property suggests possible applications in biological and chemical sensing technologies (Tanaka et al., 2001).

Development of Molecular Imaging Probes

In the context of Alzheimer's disease, specific derivatives of methoxyphenyl have been utilized in the development of molecular imaging probes. These probes are effective in quantifying serotonin receptors in the brain, which is significant for understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Nerve-Highlighting Fluorescent Contrast Agents

In surgical procedures, nerve-sparing is crucial to prevent chronic pain and loss of function. Research indicates that certain benzonitrile derivatives can act as nerve-highlighting fluorescent contrast agents. These agents, after systemic administration, render nerves fluorescent, aiding in nerve-sparing image-guided surgery (Gibbs-Strauss et al., 2011).

Radical Anions in Arylation of Fluorinated Benzonitriles

The radical anions of benzonitriles, including methoxybenzonitrile derivatives, have been studied for their potential in the arylation of fluorinated benzonitriles. This method provides a new approach to synthesizing fluorinated cyanobisarenes and expands the scope of applications in organic synthesis (Peshkov et al., 2019).

Synthesis of Fluorinated Heterocyclic Compounds

Methoxyacrylic acid esters and chlorides, related to 2-fluoro-4-(3-methoxyphenyl)benzonitrile, have been utilized in the synthesis of various fluorinated heterocyclic compounds. This showcases the compound's versatility in creating diverse chemical structures of potential pharmacological interest (Shi et al., 1996).

Antimicrobial Activity of Schiff Bases

Research involving the synthesis of novel Schiff bases using derivatives of 2-fluoro-4-(3-methoxyphenyl)benzonitrile has indicated significant antimicrobial activity. This finding opens up potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

2-fluoro-4-(3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVFSVRNEYXKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743052
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(3-methoxyphenyl)benzonitrile

CAS RN

1381944-62-2
Record name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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